molecular formula C22H22N4O2 B5576612 1-[(3-methyl-1H-indol-2-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

1-[(3-methyl-1H-indol-2-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Cat. No.: B5576612
M. Wt: 374.4 g/mol
InChI Key: FTHFSQBLWDUCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-methyl-1H-indol-2-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.17427596 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The study by Sadasivam Mathusalini et al. (2015) provides a detailed crystal structure analysis of a compound with a similar complex structure, highlighting the conformational and molecular interactions within the crystal lattice. This research contributes to the understanding of structural properties relevant to the design of new materials and drugs (Sadasivam Mathusalini et al., 2015).

Chemo-, Regio-, and Stereoselective Synthesis

A study by S. Rajesh, B. D. Bala, and S. Perumal (2012) on multi-component, 1,3-dipolar cycloaddition reactions showcases the synthesis of novel hybrid spiroheterocycles, demonstrating the versatility and efficiency of these reactions in creating complex molecular architectures with high selectivity (S. Rajesh, B. D. Bala, & S. Perumal, 2012).

Antimicrobial Evaluation

Research by Mohammadreza Moghaddam‐manesh et al. (2020) on the synthesis and antimicrobial evaluation of novel derivatives related to the queried compound highlights the potential of these molecules as antimicrobial agents. The study evaluates the antibacterial and antifungal effects, providing a basis for further pharmaceutical development (Mohammadreza Moghaddam‐manesh et al., 2020).

Synthesis of Functionalized Spiro Compounds

The work by Rong-Guo Shi and Chaoguo Yan (2016) on the synthesis of functionalized spiro compounds through three-component reactions exemplifies the innovative approaches to construct spirocyclic frameworks, which are important in drug discovery and materials science (Rong-Guo Shi & Chaoguo Yan, 2016).

Antibacterial Activity

Nangagoundan Vinoth et al. (2021) explore the synthesis and antibacterial activity of Tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile Derivatives. This study provides insights into the potential therapeutic applications of spirocyclic compounds and their relevance in addressing bacterial infections (Nangagoundan Vinoth et al., 2021).

Properties

IUPAC Name

1'-(3-methyl-1H-indole-2-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14-15-6-2-3-7-16(15)23-19(14)20(27)26-12-10-22(11-13-26)21(28)24-17-8-4-5-9-18(17)25-22/h2-9,23,25H,10-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHFSQBLWDUCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C(=O)N3CCC4(CC3)C(=O)NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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